N-dodecyl-N'-(prop-2-en-1-yl)ethanediamide
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Overview
Description
N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide is an organic compound with a complex structure that includes a dodecyl chain and a prop-2-en-1-yl group attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide typically involves the reaction of dodecylamine with prop-2-en-1-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously extracted. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or other derivatives.
Scientific Research Applications
N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide exerts its effects involves interactions with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. The prop-2-en-1-yl group can interact with specific protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-allyl-N’-dodecylethanediamide
- N-(prop-2-en-1-yl)acetamide
Uniqueness
N-dodecyl-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of a long dodecyl chain and a reactive prop-2-en-1-yl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C17H32N2O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-dodecyl-N'-prop-2-enyloxamide |
InChI |
InChI=1S/C17H32N2O2/c1-3-5-6-7-8-9-10-11-12-13-15-19-17(21)16(20)18-14-4-2/h4H,2-3,5-15H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
PITLQZNPDZSUKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(=O)NCC=C |
Origin of Product |
United States |
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